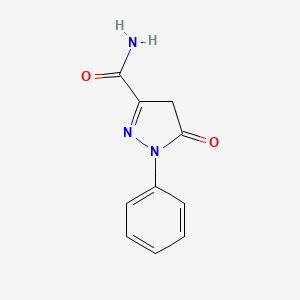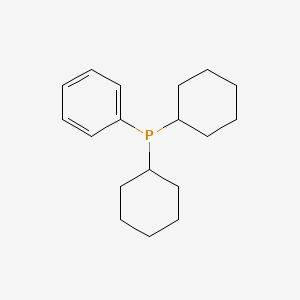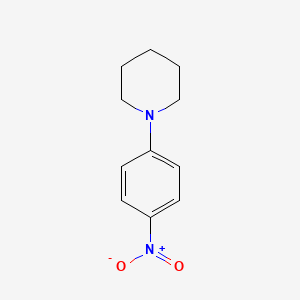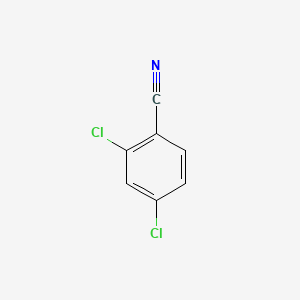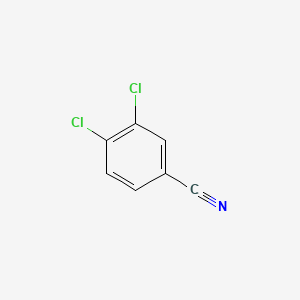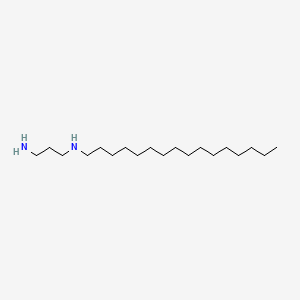
正十六烷基丙烷-1,3-二胺
描述
N-Hexadecylpropane-1,3-diamine, also known as N1-hexadecyl-1,3-propanediamine, is a long-chain aliphatic diamine with the molecular formula C19H42N2. This compound is characterized by a hexadecyl group attached to a propane-1,3-diamine backbone. It is a useful research chemical and has applications in various industrial processes .
科学研究应用
N-Hexadecylpropane-1,3-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in antimicrobial formulations.
Industry: Utilized as a surfactant, emulsifier, corrosion inhibitor, and lubricant additive
作用机制
Target of Action
N-Hexadecylpropane-1,3-diamine is a diamine-based compound . Diamine-based compounds are known to inhibit copper-containing amine oxidases and flavoprotein polyamine oxidases . These enzymes play a significant role in the metabolism of biogenic amines, including neurotransmitters and polyamines .
Mode of Action
The interaction of N-Hexadecylpropane-1,3-diamine with its targets involves the inhibition of the enzymatic activity of amine oxidases . This inhibition can alter the metabolism of biogenic amines, leading to changes in cellular processes that depend on these molecules .
Biochemical Pathways
The inhibition of amine oxidases by N-Hexadecylpropane-1,3-diamine can affect several biochemical pathways. These include the metabolism of neurotransmitters and polyamines, which are involved in a wide range of physiological processes, including cell growth, differentiation, and neurotransmission .
Result of Action
The molecular and cellular effects of N-Hexadecylpropane-1,3-diamine’s action are likely to be diverse, given the wide range of processes that involve biogenic amines. For example, by inhibiting amine oxidases, the compound could potentially affect neurotransmission, cell growth, and differentiation .
生化分析
Biochemical Properties
N-Hexadecylpropane-1,3-diamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with amine dehydrogenase, an enzyme that catalyzes the deamination of amines. This interaction is crucial for the metabolism of amines, where N-Hexadecylpropane-1,3-diamine serves as a substrate . Additionally, its hydrophobic alkyl chain allows it to interact with lipid membranes, influencing membrane fluidity and permeability .
Cellular Effects
N-Hexadecylpropane-1,3-diamine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways by modulating the activity of membrane-bound receptors and enzymes. This compound can alter gene expression by interacting with transcription factors and other regulatory proteins . Furthermore, N-Hexadecylpropane-1,3-diamine impacts cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of N-Hexadecylpropane-1,3-diamine involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity . This compound also affects gene expression by interacting with DNA-binding proteins and transcription factors, leading to changes in the transcriptional activity of specific genes . These interactions result in a cascade of molecular events that ultimately influence cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Hexadecylpropane-1,3-diamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-Hexadecylpropane-1,3-diamine remains stable under controlled conditions, but its degradation products can have different biological activities . Long-term exposure to this compound can lead to alterations in cellular processes, including changes in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of N-Hexadecylpropane-1,3-diamine vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as cellular toxicity and organ damage . Threshold effects have been identified, where specific dosages result in significant changes in biological activity. These studies highlight the importance of dosage optimization to minimize toxic effects while maximizing therapeutic benefits .
Metabolic Pathways
N-Hexadecylpropane-1,3-diamine is involved in several metabolic pathways, including the deamination pathway catalyzed by amine dehydrogenase . This enzyme converts N-Hexadecylpropane-1,3-diamine into its corresponding aldehyde and ammonia, which are further metabolized through the methylmalonyl succinate pathway . The compound also interacts with other metabolic enzymes, influencing the levels of various metabolites and altering metabolic flux .
Transport and Distribution
Within cells and tissues, N-Hexadecylpropane-1,3-diamine is transported and distributed through interactions with transporters and binding proteins . Its hydrophobic nature allows it to integrate into lipid membranes, affecting its localization and accumulation in specific cellular compartments . These interactions are crucial for its biological activity, as they determine the compound’s availability and concentration at target sites .
Subcellular Localization
N-Hexadecylpropane-1,3-diamine exhibits specific subcellular localization, which is essential for its activity and function. It is often found in lipid-rich compartments such as the endoplasmic reticulum and Golgi apparatus . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . These factors play a critical role in determining the compound’s biological effects and its interactions with other biomolecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexadecylpropane-1,3-diamine typically involves the reaction of hexadecylamine with 1,3-dibromopropane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amine group of hexadecylamine attacks the bromine atom of 1,3-dibromopropane, resulting in the formation of the desired diamine .
Industrial Production Methods
In industrial settings, the production of N-Hexadecylpropane-1,3-diamine can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The use of catalysts and solvents may also be employed to enhance the reaction efficiency .
化学反应分析
Types of Reactions
N-Hexadecylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the diamine into primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted diamines depending on the reagents used.
相似化合物的比较
Similar Compounds
- N-Hexadecyltrimethylenediamine
- Cetylaminopropylamine
- N1-Hexadecyl-1,3-propanediamine
Uniqueness
N-Hexadecylpropane-1,3-diamine is unique due to its specific combination of a long hydrophobic chain and diamine functionality. This structure imparts distinct amphiphilic properties, making it particularly effective in applications requiring both hydrophobic and hydrophilic interactions. Compared to similar compounds, it offers a balance of solubility and reactivity that is advantageous in various industrial and research applications .
属性
IUPAC Name |
N'-hexadecylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-19-16-17-20/h21H,2-20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNVXIMLHBKVAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H42N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20221952 | |
| Record name | N-Hexadecylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20221952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7173-60-6 | |
| Record name | N1-Hexadecyl-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7173-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cetylaminopropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007173606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC158578 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158578 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Hexadecylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20221952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-hexadecylpropane-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.753 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CETYLAMINOPROPYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59JTB7416J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



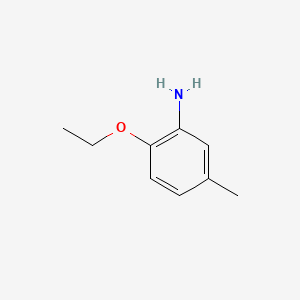
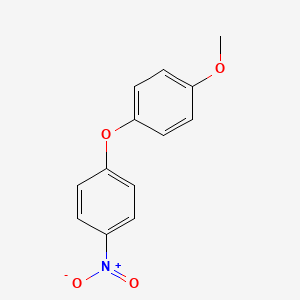
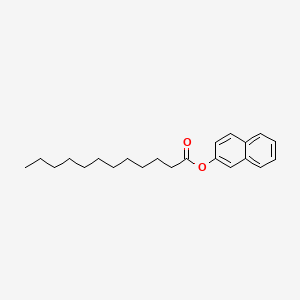

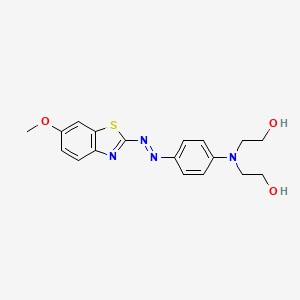
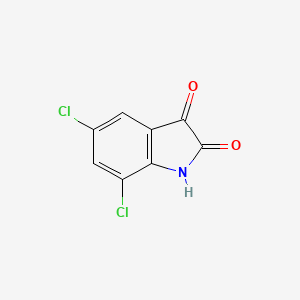
![2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol](/img/structure/B1293617.png)
